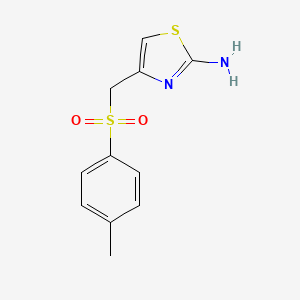

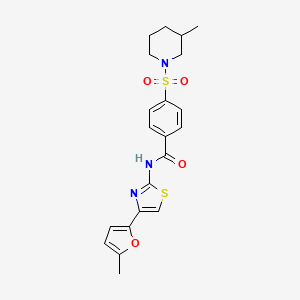

4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine, also known as TSTA, is a synthetic organic compound with a wide range of applications in the scientific and medical research fields. It is a highly versatile compound that can be used in a variety of experiments and is relatively easy to synthesize. The aim of

Applications De Recherche Scientifique

Synthesis and Transformation

4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine serves as a starting material in the synthesis of various chemical compounds. Eliazyan et al. (2013) describe its use in the two-step synthesis of 1-[2-(toluene-4-sulfonamido)ethyl]thiourea, which is further functionalized into substituted thiazoles. These compounds are key in creating a range of chemical structures, including oxadiazoles and thiadiazoles (Eliazyan et al., 2013).

Synthesis of Cyclic Sulfonamides

Greig et al. (2001) utilized 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine in the synthesis of novel cyclic sulfonamides. These compounds, hexahydrobenzo[d]isothiazole and benzo[e][1,2]thiazine dioxides, have potential applications as histamine H3 receptor antagonists (Greig et al., 2001).

Inhibitory and Cytotoxic Activity

Gawad et al. (2016) synthesized a series of 4-(thiazol-2-ylamino)-benzenesulfonamides, showing inhibitory effects against carbonic anhydrase isoforms and cytotoxic activity on human breast cancer cell lines. These findings demonstrate the compound's potential in cancer research (Gawad et al., 2016).

Photodynamic Therapy Applications

Pişkin et al. (2020) reported the synthesis of zinc phthalocyanine substituted with derivatives of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine. These compounds exhibit promising properties for photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).

Selective Detection Techniques

Wang et al. (2012) developed a reaction-based fluorescent probe using a derivative of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine for selective discrimination of thiophenols, showcasing its application in chemical and biological sciences (Wang et al., 2012).

Antimicrobial Activity

Yıldırır et al. (2009) synthesized phenylselanyl-tetrazole derivatives using 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine and investigated their antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Yıldırır et al., 2009).

Cytotoxic and Radiosensitizing Agents

Ghorab et al. (2012) synthesized derivatives of 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine, which displayed cytotoxic activity against human breast cancer cells and potential as radiosensitizing agents (Ghorab et al., 2012).

Bioorganic Chemistry Studies

Shibuya (1984) conducted studies on heterocycles involving 4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine, providing insights into the synthesis of various pyrimidine and thiazole derivatives (Shibuya, 1984).

Propriétés

IUPAC Name |

4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-8-2-4-10(5-3-8)17(14,15)7-9-6-16-11(12)13-9/h2-6H,7H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGQBJREVMHCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Toluene-4-sulfonylmethyl)-thiazol-2-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2822766.png)

![2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile](/img/structure/B2822767.png)

![5-Chloro-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2822771.png)

![(2E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl][2-(2-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2822772.png)

![2,4-Dichloro-1-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2822774.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2822779.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822780.png)

![Tert-butyl 3-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B2822784.png)